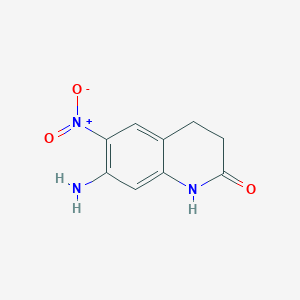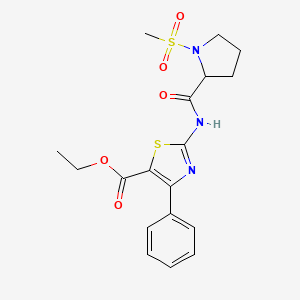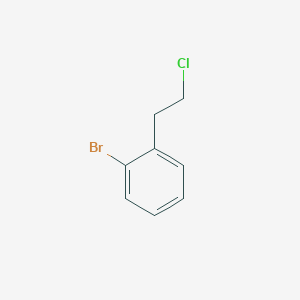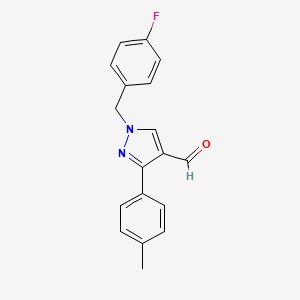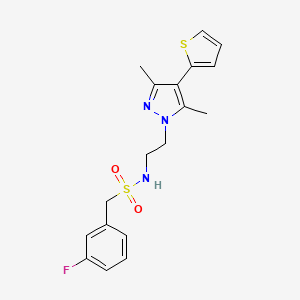
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20FN3O2S2 and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Ligand Potential
Research into similar sulfonamide derivatives has explored their molecular structures and potential as ligands for metal coordination. For example, studies on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have reported their molecular and supramolecular structures, highlighting their potential in forming hydrogen-bonded structures and their ability to engage in π-π stacking interactions. These properties suggest that similar compounds like N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide could serve as prospective ligands for metal coordination, offering insights into their applications in creating complex molecular architectures and potentially catalyzing chemical reactions (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Reactivity
The synthesis and reactivity of sulfonamide derivatives have been extensively studied, providing valuable information on how to synthesize such compounds and understand their chemical behavior. For instance, research on the synthesis of stable organopalladium(IV) complexes and their selective reductive elimination reactions highlights the sophisticated chemical strategies that can be applied to sulfonamide derivatives. This knowledge is crucial for developing new synthetic routes and understanding the reactivity patterns of this compound, enabling its application in various chemical transformations (Brown, Byers, & Canty, 1990).
Biological Activity
Although the specific biological activities of this compound have not been directly studied, research on similar compounds has shown potential biological applications. For example, studies on 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives and their anti-fungal activities provide a framework for investigating the biological properties of sulfonamide derivatives. Such investigations could lead to the discovery of new therapeutic agents or bioactive molecules based on the sulfonamide scaffold (Bikkulova, Ivanov, & Medvedeva, 1986).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-13-18(17-7-4-10-25-17)14(2)22(21-13)9-8-20-26(23,24)12-15-5-3-6-16(19)11-15/h3-7,10-11,20H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJOOUZIHWKKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)F)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
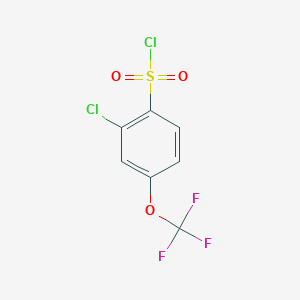
![(3Z)-1-benzyl-3-{[(4-ethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2753859.png)

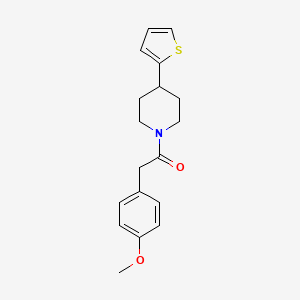
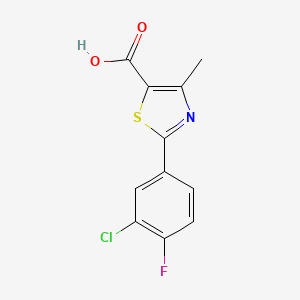
![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)
